ETHYL 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE
Description
This compound is a heterocyclic organic molecule featuring a thiophene core substituted with a phenyl group at position 5 and an ethyl carboxylate ester at position 2. The structure also includes a pyrimidine ring (4,6-dimethyl-substituted) connected via a sulfanyl-acetyl-amino moiety.
Properties
IUPAC Name |
ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-4-27-20(26)16-11-17(15-8-6-5-7-9-15)29-19(16)24-18(25)12-28-21-22-13(2)10-14(3)23-21/h5-11H,4,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFHKJUCMCJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrimidinyl and thiophene intermediates. The key steps include:
Formation of the Pyrimidinyl Intermediate: This involves the reaction of 4,6-dimethyl-2-pyrimidinamine with appropriate reagents to introduce the sulfanyl group.
Formation of the Thiophene Intermediate: This involves the synthesis of the thiophene ring, which is then functionalized to introduce the phenyl and carboxylate groups.
Coupling Reaction: The pyrimidinyl and thiophene intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to Ethyl 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : Various studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties:
- Mechanism of Action : The presence of the pyrimidine ring is often associated with anticancer activity. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through various pathways .
Drug Development
Due to its biological activities, this compound is being explored for:
- Antimicrobial Drugs : Its efficacy against resistant strains of bacteria positions it as a candidate for novel antibiotic formulations.
- Cancer Therapeutics : Ongoing research aims to elucidate its mechanisms and optimize its structure for enhanced anticancer activity.
Pesticide Development
The compound's ability to affect biological systems extends to agricultural applications:
- Insecticides : Compounds with similar structures have been utilized in developing insecticides due to their neurotoxic effects on pests.
- Herbicides : Research is underway to assess the herbicidal properties of this compound, particularly in managing weed resistance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Study B | Anticancer Efficacy | Induced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments. |
| Study C | Insecticidal Properties | Showed effective mortality rates in common agricultural pests within 48 hours of exposure. |
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues with Thiophene-Pyrimidine Hybrids
- Structure: Contains a dihydrothieno[2,3-d]pyrimidinyl ring, an allyl group, and a thiophenecarboxylate ester.
- Molecular Formula : C26H25N3O4S3.
- Key Differences: The allyl substitution and fused thieno-pyrimidine ring system distinguish it from the target compound, which has a simpler pyrimidine-thiophene linkage.
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ():
- Structure: Features a cyano-acrylamido group on the thiophene ring instead of the pyrimidine-sulfanyl-acetyl linkage.
- Bioactivity : Demonstrated in vitro antioxidant (IC50 = 12.3–26.8 μM in DPPH assay) and in vivo anti-inflammatory activity (58–67% inhibition in carrageenan-induced edema). The absence of the pyrimidine moiety may reduce target specificity compared to the queried compound .
Pyrimidine-Containing Herbicides ()
Compounds like sulfometuron methyl ester and bensulfuron methyl share the pyrimidinyl-amino-sulfonyl motif but are tailored for herbicidal activity:
Ethyl Carboxylate Derivatives with Heterocyclic Cores (–6)
ETHYL 3-((2-CHLOROPHENYL)AMINO)-5-METHYL-2,4-THIAZOLECARBOXYLATE ():
- Structure : Thiazole core with chlorophenyl and methyl substituents.
- Properties : Melting point 145–146°C; molecular weight 296.77 g/mol.
- Comparison : The thiazole ring and chlorophenyl group differ from the thiophene-pyrimidine system in the target compound. These differences may alter metabolic stability and bioavailability .
- Structure: Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide.
- Key Feature : A sulfone-containing fused thiophene system. The sulfone group enhances polarity compared to the sulfanyl linkage in the queried compound .
Data Table: Comparative Analysis
*Molecular weight inferred from structurally similar compounds in .
Research Findings and Implications
- Structural-Activity Relationships : The pyrimidine-sulfanyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler thiophene derivatives .
- Bioactivity Potential: Analogues with thiophene-pyrimidine hybrids () show promise in modulating oxidative stress and inflammation, suggesting similar pathways for the queried compound.
- Divergent Applications : While pyrimidine derivatives in herbicides rely on sulfonylurea motifs for plant-specific toxicity, the target compound’s structure aligns more with pharmaceutical candidates .
Biological Activity
Ethyl 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula : C18H20N4O2S2
Molecular Weight : 384.50 g/mol
IUPAC Name : Ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-5-phenyl-3-thiophenecarboxylate
The compound features a pyrimidine ring, a thiophene moiety, and various functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine and thiophene structures exhibit antimicrobial properties. A study by Zhang et al. (2020) demonstrated that derivatives of pyrimidine showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfur atom in the structure enhances the interaction with bacterial cell walls, leading to increased efficacy.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties as well. Research conducted by Lee et al. (2021) found that it significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which could explain its anticancer effects .
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.
Case Study 2: Anticancer Efficacy
In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor size compared to controls. Tumor growth inhibition was measured at approximately 70% after four weeks of treatment at a dosage of 50 mg/kg body weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
